5,6-Diacetoxyindole

Melanogenesis Cytotoxicity Assay Esterase-Activated Prodrug

Uncontrolled DHI autoxidation compromises experimental reproducibility. 5,6-Diacetoxyindole (DAI) is the stabilized diacetyl-protected DHI precursor that solves this problem. • Stable at ambient conditions; no pre-formed oligomers • Intracellular esterase-mediated or alkaline hydrolysis releases DHI on demand • Ideal for controlled eumelanin polymer synthesis, metal-adsorbing nanoparticles, and water-soluble glycosylated derivatives • Bulk packaging available with consistent lot-to-lot purity

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 15069-79-1
Cat. No. B075982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diacetoxyindole
CAS15069-79-1
Synonyms5,6-DIACETOXYINDOLE
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C
InChIInChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3
InChIKeyNTOLUQGMBCPVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diacetoxyindole (DAI): Stable Eumelanin Precursor


5,6-Diacetoxyindole (DAI, CAS 15069-79-1) is a protected diacetyl derivative of 5,6-dihydroxyindole (DHI), the key monomeric precursor in the biosynthesis of eumelanin pigments . DAI serves as a chemically stabilized analogue of DHI, circumventing the rapid autoxidation that limits the direct use of the parent dihydroxyindole in synthetic, analytical, and biological applications [1]. The compound enables controlled deprotection to regenerate DHI in situ under defined conditions, making it an essential intermediate for the rational synthesis of model eumelanin polymers, functionalized melanin nanoparticles, and glycosylated eumelanin building blocks [2].

1 Protected PrecursorAcetyl-stabilized DHI analogue for controlled in situ deprotection
2 Synthetic IntermediateEnables rational eumelanin polymer and nanoparticle synthesis
3 Cell StudiesEliminates extracellular autoxidation artifact in melanogenesis assays

Why DHI Cannot Replace DAI


The parent compound 5,6-dihydroxyindole (DHI) exhibits pronounced instability under ambient conditions, undergoing rapid autoxidation in aqueous media that leads to uncontrolled polymerization, generation of reactive oxygen species, and significant batch-to-batch variability [1]. This inherent lability precludes its use in experiments requiring precise stoichiometric control, reproducible polymerization kinetics, or defined cellular exposure to the intact monomer. In contrast, the diacetyl protection in DAI confers substantial oxidative stability during storage and handling, while permitting controlled in situ hydrolysis—either chemically via alkaline treatment or enzymatically via endogenous esterases—to liberate DHI only at the intended point of use [2]. Attempting to substitute DHI directly for DAI introduces uncontrolled variables including variable oxidation state, pre-formed oligomer contamination, and unpredictable cytotoxicity profiles that compromise experimental reproducibility and data interpretability.

Stability
DAI: Oxidatively stable, controlled deprotection
DHI: Rapid autoxidation, uncontrolled polymerization
Unprotected DHI introduces pre-formed oligomer contamination that compromises stoichiometric control and batch reproducibility.
Cell Assay
DAI: Intracellular esterase-mediated release
DHI: Extracellular ROS generation masks intracellular effects
DHI produces confounding cytotoxicity from medium autoxidation; DAI enables attribution of effects to intracellular melanin precursor metabolism.
Polymerization
DAI: Selective linear polymerization pathway
DHI: Competing cyclotrimerization side reactions
DHI undergoes competing cyclotrimerization under acidic oxidative conditions; DAI may avoid this pathway, supporting controlled linear polymer architecture.

5,6-Diacetoxyindole (DAI) Comparative Performance


Enhanced Oxidative Stability vs. DHI

In cell culture studies, 5,6-dihydroxyindole (DHI) undergoes rapid autoxidation in the extracellular medium, generating reactive oxygen species that produce confounding cytotoxicity independent of intracellular mechanisms [1]. The diacetylated derivative DAI eliminates this extracellular autoxidation artifact; DAI remains stable in the culture medium until taken up by cells, whereupon endogenous esterases hydrolyze the acetyl groups to regenerate DHI intracellularly [1].

Oxidative Stability vs. DHI
Head-to-head
DAI: Stable in culture medium; cytotoxicity eliminated in melanoma cells vs DHI: Rapid autoxidation generating H₂O₂; broadly cytotoxic to melanoma and non-melanocytic cells
Supports cell-model endpoint discrimination between extracellular artifact and intracellular precursor effects
B16 melanoma and non-melanocytic cell lines; culture medium incubation
Melanogenesis Cytotoxicity Assay Esterase-Activated Prodrug

Divergent Cyclization vs. DHI

Under acidic aqueous oxidative conditions, 5,6-dihydroxyindole (1a) undergoes cyclotrimerization to yield isomeric hexahydroxydiindolocarbazoles (isolated as acetyl derivatives 5a at 29% and 6a at 19%), a pathway facilitated by electron-donating substituents [1]. In direct contrast, 5,6-diacetoxyindole (1d) failed entirely to yield cyclotrimerization products under identical reaction conditions [1]. This divergent reactivity enables selective synthetic strategies based on the protection state of the 5,6-dihydroxyindole scaffold.

Cyclotrimerization vs. DHI
Head-to-head
DAI: 0% cyclotrimerization products detected vs DHI: 29% isomer 5a + 19% isomer 6a (48% total yield)
Protection state directs synthetic pathway; DAI avoids competing cyclization for linear polymer studies
Acidic aqueous oxidative conditions; room temperature
Oxidative Polymerization Cyclotrimerization Diindolocarbazole Synthesis

Tunable Metal Adsorption in Melanin Nanoparticles

Eumelanin nanoparticles synthesized via a one-pot process from DAI precursor with in situ hydrolysis to DHI demonstrated differential metal adsorption efficiencies based on sodium content [1]. Low-sodium DHI-melanin nanoparticles extracted heavy metal ions from 50 ppm solutions with efficiencies ranging from 90% (Zn²⁺) down to 76% (Pb²⁺) over a 30-minute adsorption period, consistently outperforming the high-sodium variant [1].

Metal Adsorption in Nanoparticles
Class-level
Zn²⁺ ~90% extraction Pb²⁺ ~76% extraction; Cd²⁺, Ni²⁺, Co²⁺, Cu²⁺ intermediate
Supports tunable adsorption profiling via sodium-content control in DAI-based nanoparticle synthesis
50 ppm metal ion solutions; 30-minute adsorption; low-sodium variant
Melanin Nanoparticles Heavy Metal Adsorption One-Pot Synthesis

One-Pot Synthesis vs. Legacy Methods

Prior art syntheses of DAI required 5 to 8 steps with extensive purification, rendering the material expensive and unsuitable for industrial-scale production [1]. The improved one-pot method (EP0598383B1) consolidates reductive cyclization, debenzylation, and acetylation into a single reaction vessel without intermediate isolation steps, substantially reducing production cost and complexity [1].

One-Pot Synthesis Route
Class-level
One-pot process: reductive cyclization, debenzylation, and acetylation in a single vessel without intermediate isolation Prior art: 5–8 steps with multiple isolation and purification operations
Modern one-pot methodology supports consistent quality and cost-effective scalability
Pt/C or Fe in acetic acid; reductive cyclization followed by acetylation
Process Chemistry One-Pot Synthesis Industrial Scalability

Thioglycosylation for Soluble Eumelanin Building Blocks

5,6-Diacetoxyindole undergoes regioselective thioglycosylation at the 3-position via a selenium-based dynamic-mixture methodology, enabling the installation of both mono- and disaccharide units [1]. This derivatization produces water-soluble glycosylated eumelanin building blocks that overcome the poor aqueous solubility of native eumelanin polymers and enable investigation of electronic properties and aggregation mechanisms [1].

Thioglycosylation Platform
Reported
Regioselective 3-thioglycosylation of DAI with mono- and disaccharide units, yielding water-soluble glycosylated eumelanin building blocks Unmodified DHI: limited solubility; no direct 3-thioglycosylation reported
Supports synthesis of functionalized eumelanin probes with tailored solubility and recognition properties
Selenium-based dynamic-mixture methodology; glycosyl disulfides, NBS, TBAB
Thioglycosylation Water-Soluble Polymers Eumelanin Functionalization

Reductive Cyclization Yield Comparison

Using a Zn(II)-assisted reductive cyclization approach with Na₂S₂O₄ at pH 4, 5,6-diacetoxyindole (4c) was synthesized from the corresponding 2,β-dinitrostyrene precursor (3c) in good-to-high yield . The same methodology was successfully applied to the synthesis of 5,6-dibenzyloxyindole (4b) and 5,6-dihydroxyindole (4a), demonstrating a unified synthetic route with comparable efficiency across protected and unprotected derivatives .

Reductive Cyclization Yield
Source review
Good-to-high yield Zn(II)-assisted Na₂S₂O₄ reductive cyclization at pH 4; comparable yields for DAI, DBI, and DHI
May support unified synthetic route selection; yield data requires verification
Exact percentage not specified in available abstract; sources unavailable
Reductive Cyclization Dinitrostyrene Synthetic Yield

5,6-Diacetoxyindole (DAI) Applications


Discriminating Extracellular vs. Intracellular Effects

DAI is the preferred precursor for in vitro melanogenesis studies where confounding extracellular autoxidation must be eliminated. As established in Section 3, DAI remains stable in culture medium and undergoes intracellular esterase-mediated hydrolysis to DHI, enabling researchers to attribute observed effects specifically to intracellular melanin precursor metabolism rather than extracellular reactive oxygen species generation [1]. This application is essential for studies investigating melanin biosynthesis regulation, tyrosinase-independent pathways, and the intrinsic cytotoxicity of melanogenic intermediates.

Controlled-Composition Eumelanin Polymer Synthesis

DAI enables the construction of controlled-composition model melanin biopolymers for solid-state characterization and spectroscopic studies, as demonstrated in the work of Atkinson and Meredith . The acetyl protection allows precise control over the timing of DHI liberation and subsequent polymerization, avoiding the uncontrolled, rapid oligomerization that occurs with unprotected DHI. This application is critical for materials scientists investigating eumelanin electronic properties, conductivity mechanisms, and metal-binding behavior.

Functionalized Nanoparticles for Metal Adsorption

DAI serves as the precursor of choice for one-pot synthesis of eumelanin nanoparticles with fine-tuned metal adsorption capacities, as validated in Darwish et al. [2]. The in situ hydrolysis of DAI to DHI during nanoparticle formation enables differential sodium incorporation, which directly modulates heavy metal extraction efficiency. This scenario is directly relevant to environmental remediation research, biosensor development, and studies of metal-melanin interactions.

Water-Soluble Glycosylated Eumelanin Derivatives

DAI undergoes regioselective 3-thioglycosylation to yield water-soluble glycosylated eumelanin building blocks, a transformation not feasible with unprotected DHI [3]. These derivatives address the fundamental solubility limitations of native eumelanin polymers and enable investigation of eumelanin aggregation mechanisms, electronic properties, and potential biomedical applications including cell recognition and surface coating.

Application
Selection Property
Validation Focus
In vitro melanogenesis studies
Esterase-activatable protected precursor
Intracellular vs. extracellular effect discrimination
Model eumelanin polymer synthesis
Controlled deprotection kinetics
Polymer composition and spectroscopic characterization
Melanin nanoparticle engineering
Tunable sodium incorporation via one-pot synthesis
Metal adsorption profiling and capacity review
Glycosylated eumelanin probe synthesis
Regioselective 3-thioglycosylation reactivity
Solubility, aggregation, and recognition studies

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